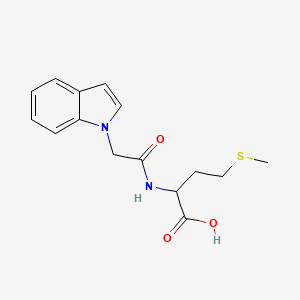

N-(1H-indol-1-ylacetyl)methionine

Description

Properties

IUPAC Name |

2-[(2-indol-1-ylacetyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-21-9-7-12(15(19)20)16-14(18)10-17-8-6-11-4-2-3-5-13(11)17/h2-6,8,12H,7,9-10H2,1H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXBUJNLRXGPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)methionine typically involves the reaction of indole-3-acetic acid with methionine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole-3-acetic acid can then be coupled with methionine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple indole-3-acetic acid with methionine under controlled conditions, ensuring high yield and purity of the final product. The use of protective groups and purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-ylacetyl)methionine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-(1H-indol-1-ylacetyl)methionine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological processes, such as cell signaling and metabolism.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)methionine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling. The methionine component can be involved in methylation reactions, affecting gene expression and protein function .

Comparison with Similar Compounds

N-(6-Methoxy-1H-indol-2-yl)carbonyl-L-methionine (CAS: 1291831-45-2)

- Key Differences :

- Implications : Positional isomerism (2- vs. 3-substitution) could alter interactions with biological targets, such as enzymes or receptors that recognize indole derivatives.

N-Methoxymethylpyrido[4,3-b]indol-1-one

- Molecular Formula : C₁₈H₁₄N₂O (MW: 274.32 g/mol) .

- Key Differences :

- Fused pyrido-indole ring system versus the linear methionine-indole structure.

- Absence of sulfur-containing groups, limiting its role in sulfur metabolism pathways.

Methionine Derivatives

N-Acetyl-L-methionine

S-Adenosylmethionine (SAMe)

- Molecular Formula : C₁₅H₂₂N₆O₅S⁺ (MW: 398.44 g/mol) .

- Key Differences: Contains an adenosyl group for methyltransferase cofactor activity, absent in the target compound. The target compound’s indole group may limit its role in methylation pathways but could confer antioxidant or signaling properties .

Sulfur-Containing Bioactive Compounds

S-Methyl-L-cysteine

- Molecular Formula: C₄H₉NO₂S (MW: 135.18 g/mol) .

- Key Differences :

- Lacks the indole and acetyl groups, limiting structural complexity.

- Primarily involved in sulfur metabolism rather than receptor modulation.

Methionine Peptides

- Example : Methionine-enkephalin (MW: ~573 g/mol).

- Key Differences: Peptide backbone versus single amino acid structure. The target compound’s indole group may enable unique bioactivity, such as enzyme inhibition or receptor agonism .

Q & A

Q. What are the standard synthetic protocols for N-(1H-indol-1-ylacetyl)methionine?

The synthesis typically involves coupling indole-1-ylacetic acid derivatives with methionine under controlled conditions. Microwave-assisted methods (80–120°C, 10–30 minutes) can enhance reaction efficiency by reducing side products and improving yields . Key steps include:

- Activation of the carboxyl group (e.g., using EDCI or DCC as coupling agents).

- Solvent selection (e.g., DMF or dichloromethane) to stabilize intermediates.

- Purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm indole proton environments and methionine side-chain integration .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS for molecular weight confirmation (theoretical m/z: ~322.4 for C15H18N2O3S) .

Q. What solvents are compatible with this compound for biological assays?

The compound is soluble in DMSO (≥10 mg/mL) and ethanol (limited solubility, ~2 mg/mL). For aqueous buffers, prepare stock solutions in DMSO and dilute into PBS (pH 7.4) to avoid precipitation. Organic solvent content should be <1% to minimize cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Key variables include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or DMAP to accelerate acylation .

- Temperature : Microwave-assisted reactions at 100°C reduce reaction time to <1 hour .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity of methionine’s amino group .

Q. What strategies resolve contradictions in reported biological activities of indole-acetylated amino acids?

Discrepancies may arise from:

- Biological models : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (IC₅₀ vs. EC₅₀) .

- Metabolic stability : Assess compound degradation in serum-containing media using LC-MS/MS .

- Structural analogs : Compare activity of N-(indol-1-ylacetyl)methionine with valine/glycine derivatives to identify structure-activity relationships .

Q. How can computational methods predict the interaction of this compound with biological targets?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to indole-recognizing receptors (e.g., serotonin receptors or ATP-binding sites). Validate predictions with SPR (surface plasmon resonance) for affinity measurements (KD) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC over 24 hours .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light sensitivity : Store solutions in amber vials and compare UV-Vis spectra pre/post light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.